molecular formula C14H14N2O2 B188646 [4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol CAS No. 92245-50-6

[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol

Cat. No.: B188646
CAS No.: 92245-50-6
M. Wt: 242.27 g/mol
InChI Key: OFFHRTAABMTUCR-UHFFFAOYSA-N
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Description

[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol is an organic compound with the molecular formula C14H14N2O2. It is a derivative of benzenemethanol where the hydrogen atom is replaced by a 4-[(4-methoxyphenyl)azo] group. This compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol typically involves the azo coupling reaction. This reaction is carried out by diazotizing 4-methoxyaniline with sodium nitrite in an acidic medium, followed by coupling with benzenemethanol. The reaction conditions usually require maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the azo group leads to the formation of amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other organic compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the production of dyes, pigments, and inks.

Mechanism of Action

The mechanism of action of [4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving electron transfer and radical formation.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, 4-methoxy-
  • Benzenemethanol, α-ethyl-4-methoxy-
  • 4-Methoxyphenyl methyl carbinol

Uniqueness

[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol is unique due to its azo group, which imparts distinct chemical and physical properties. This group allows the compound to participate in azo coupling reactions, making it valuable in dye and pigment synthesis. Its vibrant color and stability also set it apart from other similar compounds.

Properties

CAS No.

92245-50-6

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)diazenyl]phenyl]methanol

InChI

InChI=1S/C14H14N2O2/c1-18-14-8-6-13(7-9-14)16-15-12-4-2-11(10-17)3-5-12/h2-9,17H,10H2,1H3

InChI Key

OFFHRTAABMTUCR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO

solubility

1.7 [ug/mL]

Origin of Product

United States

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